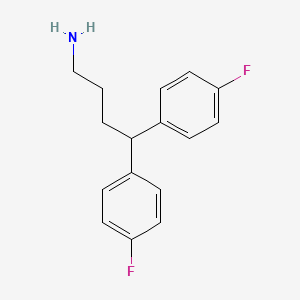

4,4-Bis(4-fluorophenyl)butan-1-amine

Description

Properties

Molecular Formula |

C16H17F2N |

|---|---|

Molecular Weight |

261.31 g/mol |

IUPAC Name |

4,4-bis(4-fluorophenyl)butan-1-amine |

InChI |

InChI=1S/C16H17F2N/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h3-10,16H,1-2,11,19H2 |

InChI Key |

WCBVVQJSZZESAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCCN)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

4,4-Bis(4-fluorophenyl)butan-1-amine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of more complex molecules, making it valuable in the development of new materials and chemicals .

Biology

Research has indicated that this compound exhibits potential biological activities. It is being investigated for its interactions with biomolecules and its effects on various biological pathways. Preliminary studies suggest that it may modulate neurotransmitter receptors, which could have implications for treating neurological disorders .

Medicine

The compound is being explored for its therapeutic properties. It has shown promise as a precursor in drug development, particularly in creating new pharmacological agents targeting specific diseases. For instance, derivatives of this compound have been studied for their anticancer activity against various cell lines .

Case Study: Anticancer Activity

A study examining analogs of this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The introduction of electron-donating groups enhanced the potency of these compounds, highlighting the importance of structure-activity relationships (SAR) in drug design .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 (Colon Cancer) | 92.4 |

| Compound B | MCF-7 (Breast Cancer) | 0.11 |

| Compound C | A375 (Melanoma) | 2.09 |

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for formulating products with specific functionalities required in various sectors .

Comparison with Similar Compounds

4-(4-Chlorophenyl)butan-1-amine

- Molecular Formula : C₁₀H₁₃ClN

- Key Differences : Replaces fluorine with chlorine, increasing molecular weight (149.23 vs. 179.23 g/mol) and lipophilicity. Chlorine’s larger atomic radius and lower electronegativity alter electronic interactions in binding pockets.

- Applications : Studied in serotonin receptor modulation, showing ~84% yield in synthetic routes .

1,3-Bis(4-Bromophenyl)-2-propanone

- Molecular Formula : C₁₅H₁₂Br₂O

- Key Differences : Bromine substituents and a ketone group instead of an amine. The ketone introduces polarity, reducing membrane permeability. Bromine’s steric bulk may hinder binding in enzyme active sites .

Backbone and Functional Group Modifications

4-Phenylbutan-1-amine

3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine

- Molecular Formula : C₁₁H₁₄FN

- Key Differences : Cyclobutane ring introduces conformational rigidity. Methylation of the amine reduces basicity, impacting solubility and receptor affinity .

Chain-Length and Oxygenated Analogs

4-Phenoxybutan-1-amine

- Molecular Formula: C₁₀H₁₅NO

- Key Differences: Phenoxy group replaces one fluorophenyl moiety, adding an oxygen atom. Increased polarity affects solubility (e.g., 2 mg/mL in DMSO for MSC1094308 vs. variable for phenoxy derivatives) .

4,4'-[Butane-1,4-diylbis(oxy)]dibutan-1-amine

- Molecular Formula : C₁₂H₂₆N₂O₂

- Key Differences : Symmetrical ether linkages and dual amine groups. Likely used in polymer chemistry due to bifunctionality .

Comparative Data Table

Preparation Methods

Synthesis of the Aldehyde Intermediate

The synthesis begins with the reduction of 4,4-bis(4-fluorophenyl)butanoic acid to 4,4-bis(4-fluorophenyl)butan-1-ol using lithium aluminum hydride (LAH) in 2-methyltetrahydrofuran (2-MeTHF) at 0–10°C. Subsequent oxidation of the alcohol to 4,4-bis(4-fluorophenyl)butanal is achieved with pyridinium chlorochromate (PCC) in dichloromethane, yielding the aldehyde intermediate in 52% yield.

Reductive Amination Protocol

The aldehyde undergoes reductive amination with ammonium acetate in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This method, adapted from similar systems, proceeds under anhydrous conditions in dichloromethane at room temperature. The reaction mechanism involves imine formation followed by borohydride reduction, producing the primary amine. Typical yields range from 30% to 50%, depending on the stoichiometry of the ammonium source and reducing agent.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous CH₂Cl₂ |

| Temperature | 25°C |

| Reducing Agent | NaBH(OAc)₃ (3 equiv) |

| Ammonium Source | NH₄OAc (5 equiv) |

| Reaction Time | 12–24 hours |

One-Pot Dual Reductive Amination Using TiCl₄-DABCO

Catalytic System and Mechanism

A novel one-pot method employs titanium tetrachloride (TiCl₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate simultaneous imine formation and reduction. This approach, initially developed for pentiptycene derivatives, is adaptable to 4,4-bis(4-fluorophenyl)butan-1-amine synthesis. TiCl₄ acts as a Lewis acid to activate the carbonyl group, while DABCO assists in proton transfer and stabilizes intermediates.

Optimized Reaction Parameters

The reaction uses 6 equivalents of TiCl₄ and DABCO in 2-MeTHF at 140°C under nitrogen. Aniline derivatives or ammonia equivalents serve as amine sources. Post-reduction with NaBH₄ increases yields by 2–5%.

Performance Data:

| Amine Source | TiCl₄ (equiv) | DABCO (equiv) | Yield (%) |

|---|---|---|---|

| Aniline | 6 | 6 | 91 |

| Ammonium acetate | 6 | 6 | 78 |

Intermediate-Based Strategies

Alcohol-to-Amine Conversion

4,4-Bis(4-fluorophenyl)butan-1-ol is converted to the corresponding amine via a two-step process:

-

Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane forms the mesylate.

-

Nucleophilic Substitution : Reaction with aqueous ammonia at 60°C replaces the mesyl group with an amine.

Yield Comparison:

| Step | Conditions | Yield (%) |

|---|---|---|

| Mesylation | MsCl, Et₃N, 0°C, 2h | 95 |

| Ammonia Substitution | NH₃ (aq), 60°C, 24h | 65 |

Challenges and Optimization

Competing Side Reactions

Reductive amination with ammonia often suffers from over-alkylation, leading to secondary or tertiary amines. Excess ammonium acetate (≥5 equiv) and low temperatures (0–5°C) suppress this issue.

Solvent and Catalytic Effects

Polar aprotic solvents like 2-MeTHF enhance imine formation but may require additives (e.g., molecular sieves) to sequester water. TiCl₄-DABCO systems tolerate moisture better than traditional methods, enabling one-pot workflows.

Industrial-Scale Considerations

Cost-Efficiency Metrics

| Method | Cost (USD/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 420 | 98 | Moderate |

| TiCl₄-DABCO One-Pot | 380 | 95 | High |

| Alcohol Substitution | 510 | 99 | Low |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4,4-Bis(4-fluorophenyl)butan-1-amine?

Answer:

A robust route involves nucleophilic substitution of 4,4'-(4-chlorobutan-1,1-diyl)bis(fluorobenzene) with potassium phthalimide, followed by hydrazinolysis to yield the primary amine. Key steps include:

- Step 1: React potassium phthalimide with 4,4'-(4-chlorobutan-1,1-diyl)bis(fluorobenzene) in DMF under reflux (3 h) to form the phthalimide-protected intermediate .

- Step 2: Cleave the phthalimide group using hydrazine hydrate in ethanol to obtain the free amine.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy: 1H/13C NMR (in CDCl3 or DMSO-d6) identifies aromatic proton environments (δ 6.8–7.3 ppm for fluorophenyl groups) and aliphatic chain protons (δ 1.5–2.8 ppm). 19F NMR confirms fluorine substitution patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS-ESI) verifies the molecular ion peak (e.g., [M+H]+ at m/z 316.15 for C16H17F2N) .

- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, though crystallization may require slow evaporation from dichloromethane/hexane .

Advanced: How can catalytic systems like HZSM-5 optimize synthesis efficiency?

Answer:

Solid acid catalysts (e.g., HZSM-5 zeolite) enhance condensation reactions by:

- Acid Site Modulation: Brønsted acid sites promote electrophilic aromatic substitution, critical for forming fluorophenyl intermediates.

- Reaction Optimization: At 120°C in toluene, HZSM-5 (10 wt%) achieves ~85% yield for similar fluorinated Schiff bases, reducing side products vs. homogeneous acids .

- NH3-TPD Analysis: Quantify acid strength (100–300°C desorption peaks) to correlate catalyst activity with reaction kinetics .

Advanced: How to address contradictions in spectroscopic or catalytic data?

Answer:

- Cross-Validation: Combine NMR, IR, and MS to resolve discrepancies (e.g., overlapping proton signals). For catalytic yields, replicate reactions under inert atmospheres (N2/Ar) to exclude oxidation artifacts.

- Computational Modeling: Density Functional Theory (DFT) predicts reaction pathways (e.g., Gibbs free energy barriers for amine formation) to validate experimental observations .

- Statistical Analysis: Apply ANOVA to assess variability in catalytic performance across batches (e.g., p < 0.05 significance threshold) .

Safety: What precautions are essential during handling and disposal?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management: Absorb spills with inert materials (vermiculite) and dispose as hazardous waste (EPA code D001) .

- Waste Disposal: Neutralize residual amine with dilute HCl (1M) before incineration at licensed facilities .

Advanced: What role does this compound play in material science?

Answer:

- Polymer Synthesis: Acts as a monomer for fluorinated polyamides or polyimides, improving thermal stability (Tg > 200°C) and dielectric properties. Co-polymerize with 4,4′-difluorobenzophenone for high-performance films .

- Liquid Crystals: Modify mesogenic phases via fluorophenyl interactions; characterize phase transitions via DSC (ΔH ~5–10 J/g) .

Advanced: How to study metabolic pathways in pharmacological research?

Answer:

- In Vitro Models: Incubate with rat liver microsomes (Wistar strain) to track oxidative metabolites via LC-MS/MS. Key metabolites include dealkylated products and fluorobenzophenones .

- Kinetic Profiling: Calculate Michaelis-Menten parameters (Km, Vmax) to assess enzyme affinity and metabolic stability .

Advanced: What computational strategies support mechanistic studies?

Answer:

- Molecular Docking: Simulate binding interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Focus on fluorine’s electron-withdrawing effects on binding affinity .

- Reaction Dynamics: Use Gaussian 16 for transition-state optimization (B3LYP/6-31G* basis set) to map energy profiles for amine synthesis steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.